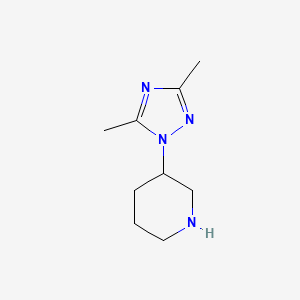

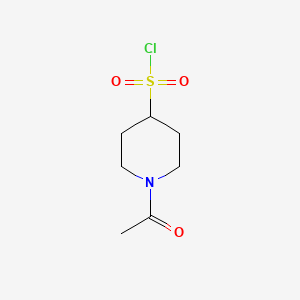

![molecular formula C12H24N2O2 B1443502 Carbamate de tert-butyle N-[(3-méthylpipéridin-2-yl)méthyl] CAS No. 1339895-15-6](/img/structure/B1443502.png)

Carbamate de tert-butyle N-[(3-méthylpipéridin-2-yl)méthyl]

Vue d'ensemble

Description

“tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1339895-15-6 . It has a molecular weight of 228.33 . The compound is stored at 4°C and is in oil form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3-methyl-2-piperidinyl)methylcarbamate . The InChI code is 1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) .Physical and Chemical Properties Analysis

The compound is an oil and is stored at 4°C . It has a molecular weight of 228.33 .Applications De Recherche Scientifique

Agent neuroprotecteur dans la maladie d'Alzheimer

Ce composé a été étudié pour son rôle potentiel en tant qu'agent neuroprotecteur. Il agit à la fois comme un inhibiteur de la β-sécrétase et de l'acétylcholinestérase, ce qui pourrait empêcher l'agrégation du peptide bêta-amyloïde et la formation de fibrilles, associées à la maladie d'Alzheimer .

Inhibition de l'amyloïdogénèse

En relation avec ses propriétés neuroprotectrices, le composé a été étudié pour sa capacité à inhiber l'amyloïdogénèse. Ceci est crucial pour prévenir la progression des maladies neurodégénératives comme la maladie d'Alzheimer, où les plaques amyloïdes sont une caractéristique .

Activité protectrice dans les astrocytes

Les astrocytes, cellules gliales en forme d'étoile dans le cerveau et la moelle épinière, sont essentielles au bon fonctionnement du système nerveux. Le composé a montré une activité protectrice modérée dans les astrocytes stimulés par l'amyloïde bêta 1-42, ce qui est important pour le maintien de la santé neuronale .

Modulation des réponses inflammatoires

Le composé a démontré une réduction du TNF-α et des radicaux libres dans les cultures cellulaires. Ceci suggère une application potentielle dans la modulation des réponses inflammatoires, ce qui est bénéfique dans diverses maladies inflammatoires .

Synthèse d'analogues de produits naturels

Le groupe tert-butylcarbamate est souvent utilisé dans la synthèse d'analogues de produits naturels. Ces analogues peuvent avoir diverses applications, notamment en tant que nouveaux médicaments potentiels ou comme outils pour étudier les processus biologiques .

Intermédiaire en synthèse organique

En tant qu'intermédiaire en synthèse organique, ce composé peut être utilisé pour créer une variété de molécules structurellement diverses. Ceci est particulièrement utile dans le domaine de la chimie médicinale pour le développement de nouveaux agents thérapeutiques .

Activité cytotoxique contre les lignées cellulaires de carcinome

Des dérivés de tert-butylcarbamate ont été isolés de diverses éponges et ont montré une activité cytotoxique contre plusieurs lignées cellulaires de carcinome humain. Ceci indique des applications potentielles dans la recherche et le traitement du cancer .

Rôle dans la découverte et le développement de médicaments

Les caractéristiques structurelles des dérivés de tert-butylcarbamate les rendent précieux dans la découverte et le développement de médicaments. Ils peuvent être utilisés pour moduler les propriétés des candidats médicaments, telles que la solubilité et la biodisponibilité .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit both β-secretase and acetylcholinesterase . These enzymes play crucial roles in the progression of neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

This is achieved by inhibiting the action of β-secretase and acetylcholinesterase .

Biochemical Pathways

The biochemical pathways affected by “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” are likely related to the processing of amyloid precursor protein (APP) and the breakdown of acetylcholine. By inhibiting β-secretase, the compound may prevent the cleavage of APP into Aβ, thereby reducing the formation of Aβ plaques . Similarly, by inhibiting acetylcholinesterase, the compound may increase the levels of acetylcholine, a neurotransmitter that is often depleted in Alzheimer’s disease .

Pharmacokinetics

The compound’s molecular weight is 22833 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The result of the action of “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is a reduction in the formation of Aβ plaques and an increase in acetylcholine levels . This can lead to a decrease in the symptoms associated with Alzheimer’s disease .

Action Environment

The action environment of “tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate” is likely the central nervous system, given its potential role in treating Alzheimer’s disease . The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which can affect neurotransmission. Additionally, tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .

Cellular Effects

The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including neurotoxicity and hepatotoxicity. Threshold effects have also been reported, where a certain dosage level is required to elicit a measurable response in the animal models.

Metabolic Pathways

Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biochemical properties . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels in cells and tissues.

Transport and Distribution

The transport and distribution of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate within cells and tissues are critical for its biochemical effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . This distribution can affect the compound’s activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its effects on cellular function. For example, its presence in the synaptic cleft can enhance neurotransmission by inhibiting acetylcholinesterase .

Propriétés

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCOHNAZBUURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339895-15-6 | |

| Record name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)